molecular formula C20H14Cl2N4O B11627581 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11627581
M. Wt: 397.3 g/mol
InChI Key: RGQHSGXBQAXBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a 3-chlorophenyl group at position 1, a 4-chlorophenyl group at position 4, a methyl group at position 3, and a cyano group at position 3. Pyranopyrazoles are notable for their diverse pharmacological activities, including antiviral, anti-inflammatory, and kinase inhibitory properties . The presence of electron-withdrawing chlorine substituents enhances metabolic stability and modulates electronic interactions with biological targets .

Properties

Molecular Formula

C20H14Cl2N4O

Molecular Weight

397.3 g/mol

IUPAC Name

6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14Cl2N4O/c1-11-17-18(12-5-7-13(21)8-6-12)16(10-23)19(24)27-20(17)26(25-11)15-4-2-3-14(22)9-15/h2-9,18H,24H2,1H3

InChI Key

RGQHSGXBQAXBJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

    Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding chalcones.

    Cyclization: The chalcones undergo cyclization with hydrazine hydrate to form pyrazoline intermediates.

    Amination and Nitrile Formation: The pyrazoline intermediates are then subjected to amination and nitrile formation using reagents like ammonium acetate and malononitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic chlorines can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Name & ID (Evidence) Substituents (Positions) Melting Point (°C) Synthetic Yield (%) Notable Spectral Data (IR/NMR)
Target Compound () 1-(3-ClPh), 4-(4-ClPh) Data not reported Data not reported Data not reported
3s () 1-(2-ClPh), 4-(3-MeOPh) 170.7–171.2 80 1H NMR (DMSO-d6): δ 11.49 (s, 1H), 3.74 (s, 3H)
5e () 4-(3-ClPh) 228–230 Not reported IR: 2224 cm⁻¹ (C≡N), 3192 cm⁻¹ (N-H)
10af () 4-(o-tolyl) 178 3 1H NMR (DMSO-d6): δ 2.37 (s, 3H), 7.09–7.22 (m, 6H)
4a () 1-(4-ClPh), 4-Ph Not reported Not reported IR: 1384 cm⁻¹ (C-N), 2224 cm⁻¹ (C≡N)

Key Observations :

  • Chlorine vs. Methoxy Substitutents : Compounds with electron-withdrawing groups (e.g., Cl at 4-position in 5e) exhibit higher melting points (228–230°C) compared to methoxy-substituted analogs (170–171°C for 3s), likely due to stronger intermolecular dipole interactions .
  • Synthetic Yields : Electron-deficient aryl groups (e.g., 3s with 3-MeOPh) facilitate higher yields (80%) compared to sterically hindered substituents (e.g., 10af with o-tolyl, 3% yield) .

Key Observations :

  • Antiviral Activity : Derivatives with 4-chlorophenyl groups (e.g., ) show potent SARS-CoV-2 Mpro inhibition (IC50: 2.5–10.5 µM), attributed to halogen bonding with protease active sites .
  • Kinase Inhibition : The 4-phenyl analog (4a) demonstrates strong PKBβ/AKT2 inhibition (IC50: 0.8–1.2 µM), suggesting that bulky aryl groups enhance target binding .

Structural and Crystallographic Insights

  • Planarity of Pyranopyrazole Core: X-ray data for a nitro-substituted analog () reveals near-planar pyranopyrazole rings (max deviation: 0.026 Å), with dihedral angles of 81.11° (3-nitrophenyl) and 13.36° (phenyl) relative to the core. This geometry facilitates π-π stacking in crystal lattices .
  • Hydrogen Bonding : Intermolecular N-H···O and N-H···N bonds stabilize crystal packing, as seen in analogs like 10af () .

Biological Activity

The compound 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyrano[2,3-c]pyrazole family, which has garnered attention for its potential biological activities, particularly in oncology and as kinase inhibitors. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of pyrano[2,3-c]pyrazoles generally involves multi-step organic reactions. The specific compound can be synthesized through the condensation of appropriate aldehydes with hydrazine derivatives followed by cyclization and functional group modifications. The incorporation of chlorine substituents is significant for enhancing biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrano[2,3-c]pyrazole class exhibit various biological activities:

  • Anticancer Activity : A study focusing on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated that certain derivatives exhibited significant anticancer properties against glioblastoma cells. Specifically, compound 4j showed low micromolar activity against the AKT2 kinase, a critical target in glioma therapy. This compound inhibited 3D neurosphere formation in patient-derived glioma stem cells while maintaining low toxicity towards non-cancerous cells .
  • Kinase Inhibition : The ability to inhibit kinases is a hallmark of many pyrano[2,3-c]pyrazole derivatives. The aforementioned study highlighted that compound 4j inhibited AKT2/PKBβ specifically among 139 kinases tested . This inhibition is crucial as AKT signaling is often associated with tumor progression and malignancy.
  • PPARγ Agonism : Another derivative from this family has been identified as a partial agonist for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a role in metabolic regulation and has implications in type II diabetes treatment. The compound demonstrated an IC50 value of 0.03 mM for PPARγ activity .

Case Studies

  • Anti-Glioma Activity : In vitro studies on glioblastoma cell lines (U87MG, C6) revealed that certain pyrano[2,3-c]pyrazoles significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the inhibition of AKT pathways .
  • PPARγ Partial Agonism : Research indicated that dihydropyrano[2,3-c]pyrazole derivatives could serve as selective high-affinity PPARγ ligands with potential therapeutic benefits for metabolic disorders .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives:

Activity Compound Target IC50/EC50 Value Notes
Anticancer4jAKT2/PKBβLow micromolarInhibits glioma growth; low toxicity to normal cells .
PPARγ AgonismCompound 4PPARγ0.03 mMPromising for metabolic disease treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.